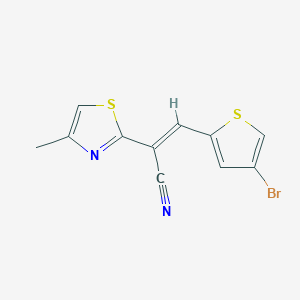![molecular formula C17H16ClN3O2S B10948832 4-chloro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B10948832.png)
4-chloro-N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a pyrazole ring, which is further substituted with a 3-methylbenzyl group and a chlorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, which can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The resulting pyrazole intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. Finally, the 3-methylbenzyl group is introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes like dihydropteroate synthase in bacteria, thereby exerting antimicrobial effects. Additionally, the compound’s ability to bind to certain proteins and enzymes can modulate their activity, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: Shares the 4-chloro and benzamide moieties but differs in the substituents on the nitrogen atom.
Indole derivatives: Similar in their aromatic nature and potential biological activities but differ in the core structure and functional groups.
Uniqueness
4-Chloro-N~1~-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-1-benzenesulfonamide is unique due to its combination of a pyrazole ring, sulfonamide group, and 3-methylbenzyl substituent
Properties
Molecular Formula |
C17H16ClN3O2S |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-chloro-N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H16ClN3O2S/c1-13-3-2-4-14(11-13)12-21-10-9-17(19-21)20-24(22,23)16-7-5-15(18)6-8-16/h2-11H,12H2,1H3,(H,19,20) |
InChI Key |
OANFHWIDNNPSEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dichlorophenyl)-1-[(2,4-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948754.png)
![5-(Furan-2-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10948757.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B10948764.png)
![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B10948768.png)
![4-(5-{1-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethyl}-1,3,4-oxadiazol-2-yl)pyridine](/img/structure/B10948777.png)
![(5Z)-3-butyl-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10948784.png)
![2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10948792.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10948799.png)

![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}benzamide](/img/structure/B10948818.png)
![ethyl (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imidoformate](/img/structure/B10948822.png)

![N-(4-chlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10948839.png)
![Methyl 4-{3-[(4-chlorophenoxy)methyl]-2,4,6-trimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10948847.png)
